![molecular formula C11H18NO3+ B14770579 Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium](/img/structure/B14770579.png)
Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium is an organic compound that features a trimethoxyphenyl group attached to a methylammonium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium typically involves the methylation of 3,4,5-trimethoxybenzylamine. One common method includes the reaction of 3,4,5-trimethoxybenzylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxybenzylamine.
Substitution: Formation of brominated or nitrated derivatives of the trimethoxyphenyl group.
Aplicaciones Científicas De Investigación
Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium can be compared with other similar compounds, such as:
3,4,5-Trimethoxybenzylamine: Similar structure but lacks the methylammonium group.
3,4,5-Trimethoxyphenethylamine: Contains an ethylamine group instead of a methylammonium group.
3,4,5-Trimethoxyamphetamine: Contains an amphetamine moiety, making it structurally different but functionally similar in some aspects.
The uniqueness of this compound lies in its specific combination of the trimethoxyphenyl group with the methylammonium moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H18NO3+ |
|---|---|
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
methyl-[(3,4,5-trimethoxyphenyl)methyl]azanium |
InChI |
InChI=1S/C11H17NO3/c1-12-7-8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6,12H,7H2,1-4H3/p+1 |
Clave InChI |
LFULMNRPABTDDQ-UHFFFAOYSA-O |
SMILES canónico |
C[NH2+]CC1=CC(=C(C(=C1)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


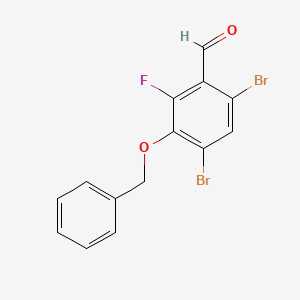
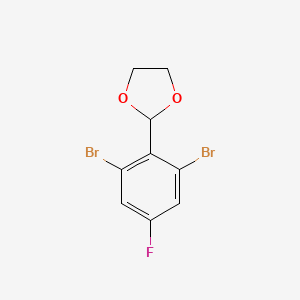
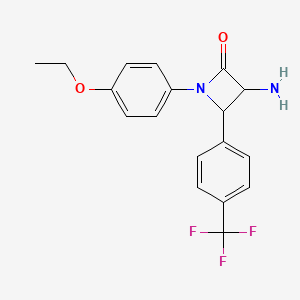
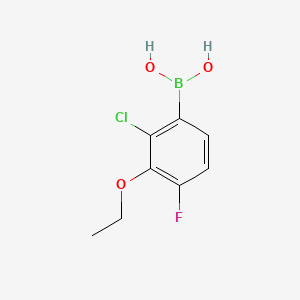
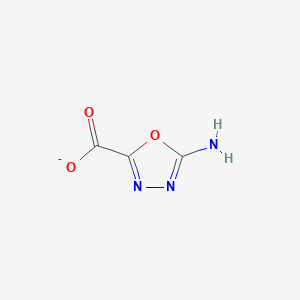
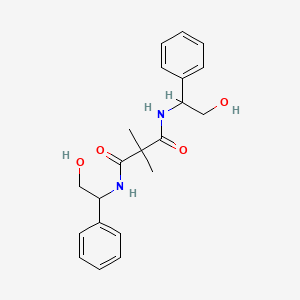
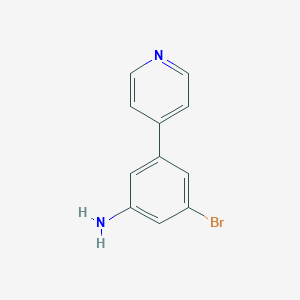
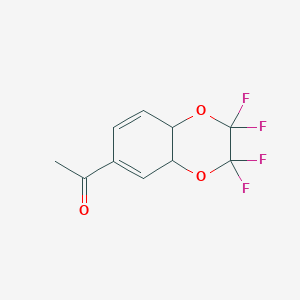
![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14770528.png)
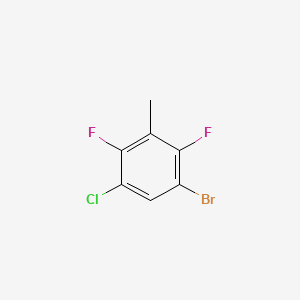
![(1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14770545.png)
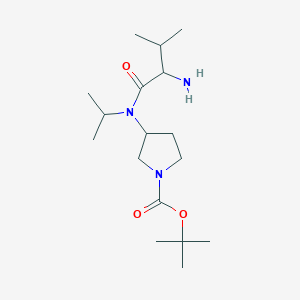
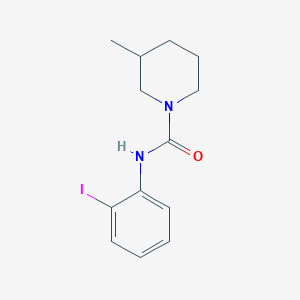
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)ethanethioamide](/img/structure/B14770562.png)
